[1,2,4]Triazolo[4,3-a]pyrazin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-a]pyrazin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-6-amine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method is preferred due to its mild reaction conditions and high yield. The process involves the following steps:
Oxidative Cyclization: 1-(pyrazin-2-yl)guanidine derivatives are subjected to oxidative cyclization using reagents such as cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures.
Desulfurization and Cyclization: Another method involves the desulfurization of thiosemicarbazides followed by cyclization.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The oxidative cyclization method is commonly used due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where various substituents can be introduced into the triazolopyrazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and sodium acetate trihydrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated pyrazines, isothiocyanates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazolopyrazine ring.
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[4,3-a]pyrazin-6-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazin-6-amine involves its interaction with specific molecular targets, such as kinases. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine derivatives: These derivatives are synthesized using similar methods and have shown potential as NR2B antagonists.
[1,2,4]Triazolo[4,3-a]pyrazin-3-amines: These compounds are used as modulators in FGFR2 genes for the treatment of proliferative disorders.
Uniqueness: [1,2,4]Triazolo[4,3-a]pyrazin-6-amine stands out due to its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for cancer therapy . Its unique structure allows for versatile modifications, enabling the development of derivatives with enhanced biological activities.
Eigenschaften
Molekularformel |
C5H5N5 |
---|---|
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
[1,2,4]triazolo[4,3-a]pyrazin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H,6H2 |
InChI-Schlüssel |
PGUUOVICLYUJNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC2=NN=CN21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.